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An In-Depth Technical Guide to 2-Cyclopentylacetaldehyde

Abstract
This technical guide provides a comprehensive overview of 2-Cyclopentylacetaldehyde
(CAS: 5623-81-4), a key aliphatic aldehyde of interest to researchers in organic synthesis and

medicinal chemistry. The document delineates its fundamental physicochemical properties,

with a core focus on its molecular weight of 112.17 g/mol .[1][2][3][4] It further explores

common synthetic pathways, detailed protocols for spectroscopic characterization (IR, NMR,

MS) essential for identity verification, and discusses its reactivity and applications, particularly

its role as a building block in the development of therapeutic agents.[4] This guide is intended

for researchers, scientists, and drug development professionals, offering both foundational data

and practical, field-proven insights into the handling and application of this versatile chemical

intermediate.

Core Molecular Identity and Physicochemical
Properties
2-Cyclopentylacetaldehyde, also known as cyclopentaneacetaldehyde, is an organic

compound featuring a cyclopentyl ring bonded to the alpha-carbon of an acetaldehyde moiety.

[1] This structure combines an aliphatic cyclic group with a reactive aldehyde functional group,

making it a valuable synthon in various chemical transformations.

Chemical Structure
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The structural representation is fundamental to understanding its reactivity and spectroscopic

signature.

Caption: 2D Structure of 2-Cyclopentylacetaldehyde.

Key Identifiers and Properties
A summary of essential quantitative data is crucial for experimental design, including reaction

stoichiometry, safety assessments, and analytical method development.

Property Value Source(s)

Molecular Weight 112.17 g/mol

PubChem, American

Elements, ChemSynthesis[1]

[2][3]

Molecular Formula C₇H₁₂O

PubChem, American

Elements, ChemSynthesis[1]

[2][3]

IUPAC Name 2-cyclopentylacetaldehyde PubChem[1]

CAS Number 5623-81-4
American Elements,

ChemSynthesis[2][3]

Monoisotopic Mass 112.088815 Da PubChem[1]

Boiling Point 156 °C ChemicalBook[4]

Density (Predicted) 0.907 ± 0.06 g/cm³ ChemicalBook[4]

XLogP3-AA (LogP) 1.9 PubChem[1]

SMILES C1CCC(C1)CC=O PubChem[1]

InChIKey
CEUXIAUEIGSQSZ-

UHFFFAOYSA-N
PubChem[1]

Synthesis and Mechanistic Considerations
The preparation of 2-cyclopentylacetaldehyde is not commonly detailed in introductory texts

but can be achieved through established organic chemistry transformations. A logical and
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referenced approach involves the controlled oxidation of the corresponding primary alcohol, 2-

cyclopentylethanol.

Conceptual Synthetic Workflow
The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid.

Reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are

preferred in laboratory settings for this transformation due to their mild nature and high

selectivity for aldehyde formation.

Caption: General workflow for the synthesis of 2-cyclopentylacetaldehyde.

A specific synthesis has been reported in the Canadian Journal of Chemistry, providing an

authoritative protocol for its preparation.[3] Researchers should consult this primary literature

for detailed experimental conditions and characterization data.

Analytical Characterization: A Self-Validating
Protocol
Confirming the identity and purity of 2-cyclopentylacetaldehyde is paramount. A multi-

pronged spectroscopic approach provides a self-validating system where data from infrared

(IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS)

collectively corroborate the molecular structure.

Infrared (IR) Spectroscopy Protocol
Objective: To confirm the presence of the key functional groups: the aldehyde C=O and C-H

bonds.

Methodology:

Prepare a neat sample by placing a single drop of 2-cyclopentylacetaldehyde between

two NaCl or KBr salt plates.

Alternatively, dissolve a small amount in an appropriate solvent (e.g., CCl₄) and analyze in

an IR-transparent cell.
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Acquire the spectrum, typically over a range of 4000 cm⁻¹ to 400 cm⁻¹.

Expected Signature Peaks & Interpretation:

~1730 cm⁻¹ (Strong, Sharp): This absorption is highly characteristic of the C=O (carbonyl)

stretch in a saturated aliphatic aldehyde.[5][6] Its intensity and position are primary

indicators of the aldehyde group.

~2720 cm⁻¹ and ~2820 cm⁻¹ (Medium, Sharp): These two distinct peaks arise from the C-

H stretch of the aldehydic proton (the H attached to the C=O).[5][6] Their presence is a

definitive marker that distinguishes an aldehyde from a ketone.

~2850-2960 cm⁻¹ (Strong, Multiple Bands): These correspond to the C-H stretching

vibrations of the sp³-hybridized carbons in the cyclopentyl ring and the adjacent methylene

(-CH₂-) group.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

Objective: To elucidate the complete carbon-hydrogen framework and confirm connectivity.

Methodology:

Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an

NMR tube.

Acquire a ¹H NMR spectrum.

Acquire a ¹³C NMR spectrum, potentially including a DEPT-135 experiment to differentiate

CH, CH₂, and CH₃ carbons.

Expected Chemical Shifts (δ) & Interpretation:

¹H NMR:

~9.7 ppm (Triplet, 1H): This highly deshielded signal is the unambiguous signature of

the aldehydic proton (-CHO).[6] It will likely appear as a triplet due to coupling with the

two adjacent protons of the -CH₂- group.
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~2.2-2.4 ppm (Doublet of Triplets, 2H): Corresponds to the protons of the methylene

group (-CH₂-) adjacent to the carbonyl.

~1.0-2.0 ppm (Multiplets, 9H): A complex series of overlapping signals representing the

nine protons on the cyclopentyl ring.

¹³C NMR:

~200-205 ppm: The characteristic chemical shift for an aldehyde carbonyl carbon.[6]

~50-55 ppm: The signal for the α-carbon (-CH₂-CHO).

~25-40 ppm: Multiple signals corresponding to the carbons of the cyclopentyl ring.

Mass Spectrometry (MS) Protocol
Objective: To determine the molecular weight and analyze fragmentation patterns that

support the proposed structure.

Methodology:

Introduce a dilute solution of the sample into the mass spectrometer, typically using an

Electron Ionization (EI) source.

Acquire the mass spectrum.

Expected Fragmentation & Interpretation:

m/z = 112: The molecular ion peak [M]⁺, corresponding to the molecular weight of

C₇H₁₂O.[8] Its presence confirms the elemental composition.

m/z = 83: A prominent peak resulting from the loss of the -CHO group (a radical of mass

29) via α-cleavage, leaving a stable cyclopentylmethyl cation.

m/z = 69: Loss of the acetaldehyde side chain (-CH₂CHO, mass 43), resulting in the

cyclopentyl cation [C₅H₉]⁺.

m/z = 43: A peak corresponding to the [CH₂CHO]⁺ fragment.
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Reactivity and Applications in Drug Development
The utility of 2-cyclopentylacetaldehyde in advanced chemical synthesis stems from the high

reactivity of its aldehyde functional group and the physicochemical properties imparted by the

cyclopentyl moiety.

Core Reactivity
The electron-deficient carbonyl carbon is highly susceptible to nucleophilic attack, making it a

versatile electrophile for C-C bond formation.[9] Key reactions include:

Nucleophilic Addition: Reacts with Grignard reagents, organolithiums, and cyanides.

Reductive Amination: Forms amines upon reaction with ammonia or primary/secondary

amines in the presence of a reducing agent.

Wittig Reaction: Converts the aldehyde to an alkene.

Oxidation: Can be easily oxidized to 2-cyclopentylacetic acid using agents like KMnO₄ or

Jones reagent.

Reduction: Can be reduced to 2-cyclopentylethanol using reducing agents like NaBH₄ or

LiAlH₄.

Role in Medicinal Chemistry
While not a drug itself, 2-cyclopentylacetaldehyde serves as a valuable starting material or

intermediate. The cyclopentyl group can enhance lipophilicity, potentially improving a drug

candidate's ability to cross cell membranes.

Case Example - HIV Protease Inhibitors: Cyclopentaneacetaldehyde has been cited as a

reagent used in the preparation of thiomethanes, which have been investigated as potent

nonpeptidic HIV-1 protease inhibitors.[4] It is also used in the synthesis of pyrimidinones,

which act as HIV-1 replication inhibitors.[4] In these syntheses, the aldehyde group provides

a reactive handle to build more complex molecular architectures.

Safety and Handling
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As a reactive chemical, proper handling is essential to ensure laboratory safety. The following

information is aggregated from supplier Safety Data Sheets (SDS).[10][11][12]

GHS Hazard Statements:

H226: Flammable liquid and vapor.[1]

H315: Causes skin irritation.[1]

H319: Causes serious eye irritation.[1]

H335: May cause respiratory irritation.[1]

Precautionary Measures:

Handling: Use in a well-ventilated area or under a chemical fume hood.[10] Keep away

from heat, sparks, and open flames.[10] Ground/bond container and receiving equipment

to prevent static discharge.[12]

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side

shields or goggles, and a lab coat.[11]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away

from ignition sources.[10][12] Recommended storage temperature is often 0-8 °C.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 2-Cyclopentylacetaldehyde | C7H12O | CID 12489866 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. americanelements.com [americanelements.com]

3. chemsynthesis.com [chemsynthesis.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b041589?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2-Cyclopentylacetaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2-Cyclopentylacetaldehyde
https://www.americanelements.com/5623-81-4-2-cyclopentylacetaldehyde
https://www.chemsynthesis.com/base/chemical-structure-258.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041589?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. Cyclopentyl Acetaldehyde | 5623-81-4 [chemicalbook.com]

5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition –
OpenStax adaptation 1 [ncstate.pressbooks.pub]

6. chem.libretexts.org [chem.libretexts.org]

7. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

8. C7H16 mass spectrum of 2,2-dimethylpentane fragmentation pattern of m/z m/e ions for
analysis and identification of 2,2-dimethylpentane image diagram doc brown's advanced
organic chemistry revision notes [docbrown.info]

9. m.youtube.com [m.youtube.com]

10. sigmaaldrich.com [sigmaaldrich.com]

11. fishersci.com [fishersci.com]

12. fishersci.com [fishersci.com]

To cite this document: BenchChem. [2-Cyclopentylacetaldehyde molecular weight].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b041589#2-cyclopentylacetaldehyde-molecular-
weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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